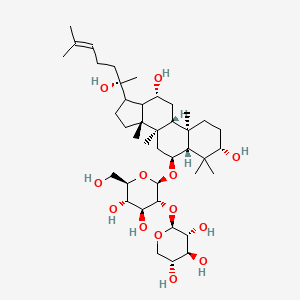

Ginsenoside Ng-R2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ginsenoside Ng-R2 is a type of saponin compound found in the roots of Panax ginseng, a traditional medicinal herb widely used in East Asian countries. Ginsenosides are the primary active components of ginseng, known for their diverse pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties . This compound is one of the rare ginsenosides, which are more readily absorbed into the bloodstream and exhibit potent biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Ginsenoside Ng-R2 involves the enzymatic transformation of major ginsenosides. Specific glycosidases from microbial cultures or plant extracts are used to hydrolyze the side chain glycogroups of ginsenosides . For example, β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase can be employed to achieve the hydrolysis .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods. The construction of microbial chassis, such as Saccharomyces cerevisiae, for the production of rare ginsenosides has been explored . This involves the identification and utilization of key enzymes in the biosynthetic pathways, such as glycosyltransferases . The continuous elucidation of ginsenoside biosynthesis pathways has rendered synthetic biology techniques effective for large-scale production .

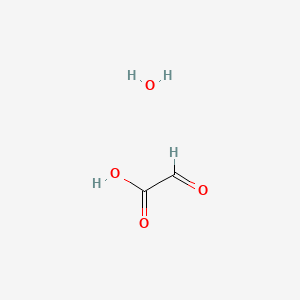

Análisis De Reacciones Químicas

Types of Reactions: Ginsenoside Ng-R2 undergoes various chemical reactions, including hydrolysis, glycosylation, and deglycosylation . These reactions are crucial for modifying the structure and enhancing the biological activity of the compound.

Common Reagents and Conditions:

Hydrolysis: Enzymes such as β-glucosidase and β-xylosidase are commonly used under mild conditions to hydrolyze glycosidic bonds.

Glycosylation: Glycosyltransferases are employed to add sugar moieties to the ginsenoside structure.

Major Products: The major products formed from these reactions include various deglycosylated and glycosylated derivatives of this compound, which exhibit enhanced pharmacological properties .

Aplicaciones Científicas De Investigación

Ginsenoside Ng-R2 has a wide range of scientific research applications:

Mecanismo De Acción

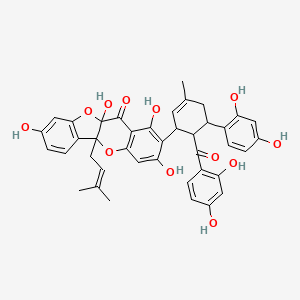

Ginsenoside Ng-R2 is compared with other similar ginsenosides, such as Ginsenoside Rh2, Ginsenoside Rg2, and Ginsenoside Rh1 . These compounds share similar structures but differ in their glycosylation patterns and biological activities . This compound is unique due to its specific glycosylation, which enhances its absorption and bioactivity .

Comparación Con Compuestos Similares

- Ginsenoside Rh2

- Ginsenoside Rg2

- Ginsenoside Rh1

- Ginsenoside Rb1

- Ginsenoside Rc

Ginsenoside Ng-R2 stands out for its potent pharmacological effects and its potential for therapeutic applications in various fields.

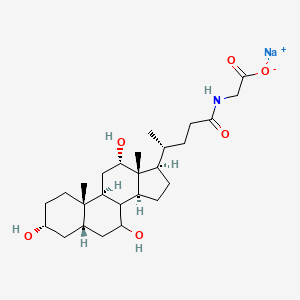

Propiedades

Fórmula molecular |

C41H70O13 |

|---|---|

Peso molecular |

771.0 g/mol |

Nombre IUPAC |

(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,50)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)24(17-40(26,39)7)52-36-33(31(48)30(47)25(18-42)53-36)54-35-32(49)29(46)23(44)19-51-35/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26+,27-,28?,29-,30+,31-,32+,33+,34-,35-,36+,38+,39+,40+,41-/m0/s1 |

Clave InChI |

FNIRVWPHRMMRQI-RUVPKARZSA-N |

SMILES isomérico |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2(C1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O)C)O)C |

SMILES canónico |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R)-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B10798954.png)

![4-[[(3R)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10798962.png)

![(4R,5S,6S)-3-[(3S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10798965.png)

![(1R,4R,5R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione;dihydrate](/img/structure/B10798980.png)

![(1R,2R,4R,10R,11S,14S,15S,16S,18S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B10798995.png)

![2-methyl-4-oxo-6-[(3S,7S,12S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B10799002.png)

![(1R,4R,7R,18S)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione;dihydrate](/img/structure/B10799019.png)

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10799041.png)